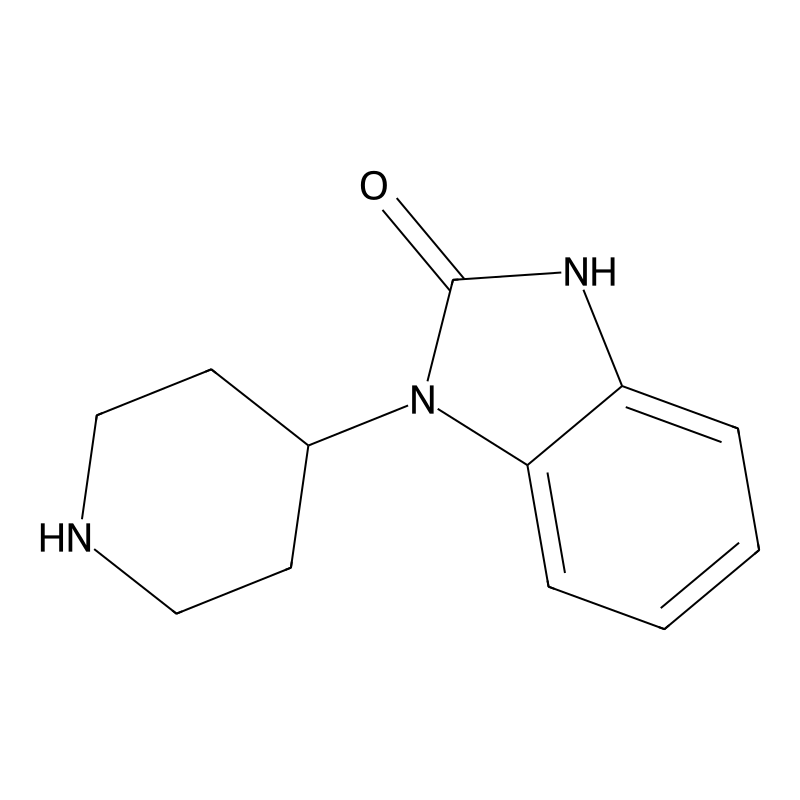

4-(2-Keto-1-benzimidazolinyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Leishmanicidal and Anticancer Activity

Scientific Field: Biomedical Research

Methods of Application or Experimental Procedures: A series of “4-(2-Keto-1-benzimidazolinyl)piperidine” have been newly synthesized and activities of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives that are already reported have been tested and compared . The synthesized derivatives have been characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .

Results or Outcomes: Among all the derivatives, compounds 4, 9, and 10 exhibited significant cytotoxic effects on HeLa cells and were therefore tested at 10, 50, and 100 µM concentrations . Eight out of the eleven derivatives were found to have leishmanicidal activity . Compounds 3, 4, and 10 exhibited significant activity with IC 50 values in the range of 7.06 ± 0.17 µg/mL - 84.6 ± 0.6 µg/mL . Compound 4 was found to be the most active with IC 50 = 7.06 ± 0.17 µg/mL against leishmaniasis . Compounds 4 and 10 possess both leishmanicidal and anticancer activities .

It’s worth noting that piperidine derivatives, which include “4-(2-keto-1-benzimidazolinyl)piperidine”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

The synthesis of substituted piperidines is an important task of modern organic chemistry, and there has been a lot of research concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .

4-(2-Keto-1-benzimidazolinyl)piperidine is a compound characterized by a piperidine ring substituted with a benzimidazolinyl group featuring a keto functional group. Its molecular formula is and it has a CAS number of 20662-53-7. The structure consists of a six-membered piperidine ring linked to a five-membered benzimidazole ring, which contains a carbonyl group at the 2-position. This compound is notable for its potential biological activity and applications in medicinal chemistry.

- Alkylation: It can be alkylated using alkyl halides or mesylates in the presence of strong bases such as sodium hydride, typically in solvents like dimethylformamide. This reaction allows for the introduction of various alkyl groups to the nitrogen atom of the piperidine ring .

- Condensation Reactions: The compound may participate in condensation reactions with other amines or carbonyl compounds, forming more complex structures that retain the benzimidazolinyl and piperidine frameworks .

- Reduction and Carbonylation: The keto group can be reduced to an alcohol or further modified through carbonylation processes, expanding the range of possible derivatives and functional groups .

4-(2-Keto-1-benzimidazolinyl)piperidine exhibits significant biological activities, particularly in pharmacology:

- Antitumor Activity: Research indicates that derivatives of this compound may possess antitumor properties, making them candidates for cancer treatment .

- Receptor Modulation: The compound has been studied for its interactions with various receptors, including opioid receptors, suggesting potential analgesic effects .

- Toxicity: It is important to note that the compound is classified as toxic if ingested, causing skin irritation and acute toxicity upon oral exposure .

Several synthesis methods have been reported for 4-(2-keto-1-benzimidazolinyl)piperidine:

- Direct Synthesis from Piperidinols: Starting from known piperidinols, the compound can be synthesized through specific reaction pathways involving condensation with benzimidazole derivatives followed by necessary functional group modifications .

- Use of Protective Groups: The synthesis often involves protecting groups for nitrogen atoms during alkylation or substitution reactions to prevent unwanted side reactions .

- Quantum Chemical Calculations: Spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the synthesized compounds and confirm their structures, supported by computational methods like density functional theory (DFT) calculations .

4-(2-Keto-1-benzimidazolinyl)piperidine has several applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents against various diseases.

- Research Tool: It is used in biochemical research to study receptor interactions and cellular pathways relevant to pain management and cancer therapy.

Interaction studies have shown that 4-(2-keto-1-benzimidazolinyl)piperidine can engage with specific biological targets:

- Receptor Binding Studies: Investigations into its binding affinity for opioid receptors have indicated potential analgesic properties, warranting further exploration in pain relief applications .

- Molecular Docking Studies: Computational docking studies have been conducted to predict its interaction profiles with various proteins, helping to elucidate its mechanism of action at the molecular level.

Several compounds share structural characteristics with 4-(2-keto-1-benzimidazolinyl)piperidine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Benzimidazolylpiperidine | Similar piperidine structure without keto group | Known for different receptor modulation effects |

| 1-Benzimidazolylpiperidine | Contains a benzimidazole moiety but differs in position | Exhibits distinct pharmacological profiles |

| 4-(1-Hydroxybenzimidazolyl)piperidine | Hydroxylated version providing different reactivity | Potentially enhanced solubility and bioavailability |

These similar compounds highlight the uniqueness of 4-(2-keto-1-benzimidazolinyl)piperidine due to its specific keto substitution on the benzimidazole ring, which may influence its biological activity differently compared to its analogs.

XLogP3

LogP

UNII

GHS Hazard Statements

H301 (93.18%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant